5-Bromo-6-fluoropyridine-2-carboxylic acid

Catalog No.
S2913913
CAS No.
1211588-89-4
M.F
C6H3BrFNO2
M. Wt
219.997
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-fluoropyridine-2-carboxylic acid

CAS Number

1211588-89-4

Product Name

5-Bromo-6-fluoropyridine-2-carboxylic acid

IUPAC Name

5-bromo-6-fluoropyridine-2-carboxylic acid

Molecular Formula

C6H3BrFNO2

Molecular Weight

219.997

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)

InChI Key

PYJKNQPPWHRMQT-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Br)F)C(=O)O

Solubility

not available

Synthesis of Heteroaromatic and Aniline Derivatives of Piperidines

Field: Organic Chemistry

Application: “5-Bromo-2-fluoropyridine” is used in the synthesis of heteroaromatic and aniline derivatives of piperidines .

Synthesis of Benzofurano [3,2-d]pyrimidin-2-one Derived Inhibitors

Field: Medicinal Chemistry

Application: “5-Bromo-2-fluoropyridine” is also used in the synthesis of benzofurano [3,2-d]pyrimidin-2-one derived inhibitors .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Field: Pharmaceutical Chemistry

Application: “5-Bromo-2-fluoropyridine” has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2 and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .

Synthesis of Fluorinated Pyridines

Application: “5-Bromo-2-fluoropyridine” is used in the synthesis of fluorinated pyridines .

Metal-free Site-selective C–N Bond-forming Reaction

Application: “5-Bromo-2-fluoropyridine” is used in a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .

5-Bromo-6-fluoropyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on a pyridine ring. Its molecular formula is C₆H₃BrFNO₂, and it has a molecular weight of approximately 220.00 g/mol. This compound is recognized for its unique structural features, including a carboxylic acid functional group, which contributes to its reactivity and utility in various chemical applications. It appears as an off-white powder with a melting point ranging from 175 °C to 180 °C .

, primarily due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The halogen atoms (bromine and fluorine) can be replaced by nucleophiles in substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of substituted pyridine derivatives.

These reactions are pivotal in synthesizing more complex organic compounds and materials.

Research indicates that 5-Bromo-6-fluoropyridine-2-carboxylic acid exhibits biological activity, particularly in the modulation of adenosine receptors. It has been explored for its potential therapeutic applications in treating insomnia and other neurological disorders by acting as a positive allosteric modulator of adenosine A₂A receptors . Its structural characteristics may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 5-Bromo-6-fluoropyridine-2-carboxylic acid can be achieved through several methods:

  • Halogenation: Starting from pyridine derivatives, bromination and fluorination can be performed using suitable halogenating agents.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide incorporation into the aromatic system under specific conditions.
  • Functional Group Modification: Existing pyridine derivatives can be modified through nucleophilic substitution or electrophilic aromatic substitution to introduce the desired halogen and carboxylic acid functionalities.

These methods allow for the efficient production of this compound with high purity.

5-Bromo-6-fluoropyridine-2-carboxylic acid finds various applications in:

  • Synthesis of Organometallic Complexes: It serves as a building block for creating organometallic compounds used in catalysis.
  • Photoluminescent Materials: The compound is utilized in developing materials that exhibit photoluminescence properties, useful in electronic and optical applications .
  • Pharmaceutical Development: Its biological activity makes it valuable in drug discovery, particularly for neurological conditions.

Interaction studies involving 5-Bromo-6-fluoropyridine-2-carboxylic acid focus on its binding affinity and efficacy at biological targets such as receptors. Research has shown that it can enhance receptor activity, indicating potential therapeutic benefits. These studies often employ techniques such as radiolabeled binding assays and functional assays to evaluate its pharmacological profile .

Several compounds share structural similarities with 5-Bromo-6-fluoropyridine-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Bromo-3-fluoropyridine-2-carboxylic acid669066-91-5Dihalogenated derivative with similar reactivity
6-Bromo-5-fluoropicolinic acid53401194Similar halogen substitutions; differing position
6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester1210419-26-3Methyl ester derivative; altered solubility

Uniqueness

5-Bromo-6-fluoropyridine-2-carboxylic acid is unique due to its specific arrangement of bromine and fluorine substituents at the 6th and 5th positions respectively, which influences its chemical reactivity and biological activity differently compared to other similar compounds. This distinct positioning allows for varied interactions with biological targets and facilitates unique synthetic pathways that are not available to other derivatives.

XLogP3

1.8

Dates

Modify: 2023-08-17

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